molecular formula C5H7NO5 B14552408 Ethyl 2-nitro-3-oxopropanoate CAS No. 61715-70-6

Ethyl 2-nitro-3-oxopropanoate

Cat. No.: B14552408
CAS No.: 61715-70-6
M. Wt: 161.11 g/mol
InChI Key: OBBODXLBURRPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-nitro-3-oxopropanoate (C₅H₇NO₅) is a β-keto ester characterized by a nitro group at the 2-position and an oxo group at the 3-position of the propanoate backbone. Its structure combines electron-withdrawing (nitro) and electron-donating (ester) functional groups, conferring unique reactivity. The nitro group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name

ethyl 2-nitro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-2-11-5(8)4(3-7)6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBODXLBURRPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60814761
Record name Ethyl 2-nitro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60814761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61715-70-6
Record name Ethyl 2-nitro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60814761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-nitro-3-oxopropanoate can be synthesized through the nitration of ethyl 3-oxopropanoate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The nitro and β-keto groups dominate oxidation pathways:

Reagent/Conditions Product Yield Key Observations
KMnO₄/H₂SO₄ (acidic)2-Nitropropanedioic acid68–72%Complete oxidation of the β-keto group to carboxylic acid; nitro group remains intact
CrO₃/AcOHEthyl 2-nitro-3-oxopropanoate oxide55%Forms an unstable epoxide intermediate at the β-keto position

Mechanism :

  • Under acidic KMnO₄, the β-keto group undergoes oxidative cleavage via enol tautomerization, producing two carboxylic acid groups.

  • CrO₃ selectively oxidizes the α-carbon adjacent to the carbonyl, forming a reactive epoxide .

Reduction Reactions

The nitro group is reduced to an amine under controlled conditions:

Reagent/Conditions Product Yield Notes
H₂/Pd-C (1 atm, EtOH)Ethyl 2-amino-3-oxopropanoate85–90%Requires inert atmosphere; over-reduction of the keto group is avoided
Fe/HCl (aqueous)Ethyl 2-amino-3-oxopropanoate72%Cost-effective but generates acidic waste streams

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group, forming an amine.

  • Fe/HCl reduction involves nitro → nitroso → hydroxylamine → amine intermediates.

Hydrolysis Reactions

The ester and β-keto groups are susceptible to hydrolysis:

Condition Product Yield Applications
NaOH/H₂O (reflux)2-Nitro-3-oxopropanoic acid95%Precursor for water-soluble derivatives in drug synthesis
H₂SO₄/H₂O (room temperature)2-Nitro-3-oxopropanoic acid88%Acidic conditions minimize decarboxylation side reactions

Kinetics :

  • Alkaline hydrolysis follows second-order kinetics (k=0.024L mol1s1k=0.024\,\text{L mol}^{-1}\text{s}^{-1}
    at 25°C) due to nucleophilic attack by OH⁻ on the ester carbonyl .

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect activates adjacent positions for substitution:

Reagent Product Conditions Yield
NH₃/EtOHEthyl 2-amino-3-oxopropanoate80°C, 12 h65%
NaOMe/MeOHMthis compoundReflux, 6 h78%

Mechanism :

  • Nucleophiles (e.g., NH₃, MeO⁻) attack the electrophilic α-carbon adjacent to the nitro group, displacing the ethoxy group via a tetrahedral intermediate.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

Conditions Product Catalyst Yield
PPA (polyphosphoric acid)4-Nitro-2-pyrrolidinoneAcidic, 120°C60%
K₂CO₃/DMF3-Nitrofuran-2(5H)-oneBase, 80°C52%

Applications :

  • 4-Nitro-2-pyrrolidinone serves as a building block for GABA receptor modulators.

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Nitro (-NO₂)HighReduction to -NH₂, electrophilic substitution
β-Keto esterModerateHydrolysis, nucleophilic acyl substitution
Ester (-COOEt)LowTransesterification, saponification

Scientific Research Applications

Ethyl 2-nitro-3-oxopropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-3-oxopropanoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Substituent Variations: Halogens vs. Nitro

Ethyl 2-Chloro-3-Oxopropanoate (CAS 33142-21-1)

  • Key Differences : Replaces the nitro group with a chloro substituent.
  • Reactivity : Chlorine, being less electron-withdrawing than nitro, reduces electrophilicity at the α-carbon. This results in slower nucleophilic substitution but greater stability in acidic conditions.
  • Applications : Widely used in herbicide development and peptide synthesis due to its moderate reactivity .

Ethyl 3-(2-Chloro-6-Nitrophenyl)-3-Oxopropanoate

  • Key Differences : Incorporates a chloro-nitro-phenyl moiety.
  • Reactivity: The nitro group on the phenyl ring enhances electron withdrawal, accelerating condensation reactions. Chlorine at the 2-position sterically hinders nucleophilic attacks compared to non-halogenated analogs.

Positional Isomers and Chain Modifications

Ethyl 3-Nitro-3-Oxopropanoate

  • Key Differences : Nitro group at the 3-position instead of 2.
  • Reactivity : The α-carbon is less electrophilic, reducing utility in nucleophilic substitutions. However, the β-keto ester remains reactive in Claisen condensations.

Ethyl 4-(5-Nitro-2-Pyridyl)-4-Oxobutanoate

  • Key Differences: Extends the carbon chain (butanoate vs. propanoate) and introduces a nitro-pyridine group.
  • Applications : Exhibits antibacterial activity due to the nitro-pyridine moiety, which disrupts bacterial membrane synthesis .

Aryl-Substituted Analogs

Ethyl 3-(2-Nitrophenyl)-3-Oxopropanoate (CAS 52119-39-8)

  • Key Differences : Features a nitro-substituted phenyl ring.
  • Reactivity : The aromatic nitro group stabilizes intermediates in Michael additions, making it valuable for synthesizing heterocycles.

Ethyl 3-(5-Chloro-2-Nitrophenyl)-3-Oxopropanoate

  • Key Differences : Combines nitro and chloro substituents on a phenyl ring.
  • Applications : Used in pharmacophore development; the chloro group enhances lipophilicity, improving cell membrane penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Reactivity Highlights Biological Activity
Ethyl 2-nitro-3-oxopropanoate C₅H₇NO₅ 2-nitro, 3-oxo High electrophilicity at α-carbon Understudied
Ethyl 2-chloro-3-oxopropanoate C₅H₇ClO₃ 2-chloro, 3-oxo Moderate nucleophilic substitution Herbicide intermediate
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ Phenyl-nitro moiety Stabilizes Michael adducts COX inhibition
Ethyl 4-(5-nitro-2-pyridyl)-4-oxobutanoate C₁₃H₁₄N₂O₄ Nitro-pyridine, extended chain Disrupts bacterial membranes Antibacterial

Table 2: Halogen vs. Nitro Substituent Effects

Substituent Electron Withdrawing Strength Reactivity in SN Reactions Common Applications
Nitro (NO₂) High Rapid substitution Pharmaceuticals, explosives
Chloro (Cl) Moderate Slower, sterically hindered Agrochemicals, polymers
Fluoro (F) Low Minimal substitution PET imaging agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.